1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide
CAS No.:
Cat. No.: VC14777092
Molecular Formula: C15H13N3O
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O |
|---|---|
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 1-methyl-N-pyridin-2-ylindole-6-carboxamide |
| Standard InChI | InChI=1S/C15H13N3O/c1-18-9-7-11-5-6-12(10-13(11)18)15(19)17-14-4-2-3-8-16-14/h2-10H,1H3,(H,16,17,19) |
| Standard InChI Key | HHFOZUMDWYXDHS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 1-methyl-N-pyridin-2-ylindole-6-carboxamide, reflects its hybrid structure combining indole and pyridine rings linked via a carboxamide group. Key structural features include:
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Indole core: A bicyclic aromatic system with a methyl group at the 1-position.
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Pyridine substituent: A nitrogen-containing heterocycle attached to the carboxamide group at the indole’s 6-position.
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Carboxamide bridge: Connects the indole and pyridine moieties, influencing hydrogen-bonding interactions.
The canonical SMILES representation () and InChIKey () provide unambiguous identifiers for computational studies. Physicochemical properties such as logP (calculated: ~2.8) and polar surface area (~58 Ų) suggest moderate lipophilicity and permeability, though experimental solubility data remain limited .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide involves multi-step organic reactions :
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Indole core formation: Friedel-Crafts acylation or Fischer indole synthesis generates the methyl-substituted indole scaffold.
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Carboxamide introduction: Coupling the indole-6-carboxylic acid derivative with 2-aminopyridine via peptide bond-forming reagents (e.g., HATU or EDC) .
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Purification: Chromatographic techniques isolate the final product, with yields varying based on reaction conditions .
Structure-Activity Relationship (SAR) Studies
Modifications to the indole-pyridyl carboxamide scaffold reveal critical pharmacophoric elements :
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Pyridine substitution: The 2-pyridyl group is essential for antiparasitic activity; replacing it with 3-pyridyl () or pyrimidinyl () reduces potency .
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Morpholine additions: Introducing a 4-(2-pyridyl)morpholine substituent () improves metabolic stability but compromises solubility .
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Methylation effects: N-Methylation of the indole () restores activity lost in demethylated analogues, highlighting steric and electronic preferences .
Biological Activity and Mechanism of Action
In Vitro Antiparasitic Efficacy
In screens against Trypanosoma cruzi, the compound exhibits moderate potency (), though inferior to lead candidates like DNDI3276 . Notably, its activity is independent of TcCYP51 inhibition—a deprioritized mechanism due to clinical failures—suggesting a novel target .
Pharmacokinetic and Pharmacodynamic Challenges
Metabolic Stability
Microsomal stability assays in mouse liver microsomes (MLM) reveal high clearance rates (), attributed to oxidative metabolism at the indole and pyridine rings . Co-administration with 1-aminobenzotriazole (1-ABT), a cytochrome P450 inhibitor, improves exposure but fails to achieve therapeutic thresholds .
Solubility Limitations
Aqueous solubility () hinders oral bioavailability . Strategies like morpholine ring bridging () marginally enhance solubility () but insufficiently for in vivo efficacy .
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